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Introduction

Revumenib (formerly SNDX-5613) is a potent, selective, orally bioavailable small-molecule
inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical dependency in acute
leukemias with KMT2A (MLL1) rearrangements or nucleophosmin 1 (NPM1) mutations.[1][2][3]
CRISPR-Cas9 genetic screens are powerful tools for identifying genes that modulate drug
response, providing insights into mechanisms of action, resistance, and potential combination
therapies. This document provides detailed application notes and protocols for utilizing
Revumenib in CRISPR screening workflows to uncover novel therapeutic targets and strategies
in acute leukemia.

Mechanism of Action

In normal hematopoiesis, the menin protein acts as a scaffold, interacting with the histone
methyltransferase KMT2A (lysine methyltransferase 2A), also known as MLL1. This complex is
essential for regulating the expression of genes such as the HOXA cluster genes and their
cofactor MEIS1, which are crucial for normal blood cell development.[4][5]

In acute leukemias with KMT2A rearrangements (KMT2A-r), a fusion protein is created that
retains the menin-binding domain of KMT2A. This aberrant fusion protein leads to the
misregulation of target genes, including the upregulation of HOXA9 and MEIS1, driving
leukemogenesis and arresting hematopoietic differentiation.[4][6] Similarly, in NPM1-mutant
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(NPM1m) AML, the mutated NPM1 protein enhances the KMT2A-menin interaction, leading to
a similar downstream transcriptional dysregulation.[4][6]

Revumenib works by binding to a pocket on menin, disrupting its interaction with both wild-type
and rearranged KMT2A.[2][4][5] This inhibition leads to the downregulation of leukemogenic
gene expression, reversal of the differentiation arrest, and ultimately, apoptosis of the leukemia
cells.[4][7]

Signaling Pathway

Caption: Mechanism of action of Revumenib in KMT2A-rearranged and NPM1-mutant acute
leukemia.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of
Revumenib.

Table 1: Clinical Efficacy of Revumenib in
Relapsed/Refractory Acute Leukemia (AUGMENT-101
Trial)

Complete
Remission
. Overall (CR) + CRwith Median
Patient . .
. Response Partial Duration of Reference
Population .
Rate (ORR) Hematologic Response
Recovery
(CRh)
KMT2A- 61% (23 of 38
) 53% 9.1 months [41[8]
rearranged patients)
23% (15 of 64
38% (5 of 13 o
NPM1-mutant patients in a later 4.7 months [8]

patients) )
analysis)

Overall (KMT2A-  55% (28 of 51

- - 8
r & NPM1m) patients) 15l
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Table 2: Revumenib Pharmacokinetics (from AUGMENT-
101 Trial)

Dosing AUCO0-12h
. Cmax (ng/mL) Tmax (hours) Reference
Regimen (ng-h/imL)

163 mg twice
daily (with strong
CYP3A4
inhibitors)

3220 22610 2 [9]

276 mg twice
daily (without
strong CYP3A4
inhibitors)

2052 10150 1 [9]

Experimental Protocols

This section outlines a general protocol for a pooled genome-wide CRISPR-Cas9 knockout
screen to identify genes that, when lost, confer resistance or sensitivity to Revumenib in an

acute leukemia cell line.

Experimental Workflow

Caption: Workflow for a pooled CRISPR-Cas9 screen with Revumenib.

Protocol: Pooled CRISPR-Cas9 Knockout Screen with
Revumenib

1. Cell Line Preparation (Day 1-4)

» Select a relevant acute leukemia cell line with a KMT2A rearrangement (e.g., MOLM-13,
MV4-11) or NPM1 mutation (e.g., OCI-AML3).

o Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9-expression
vector, followed by antibiotic selection (e.g., blasticidin).[10]

o Expand and bank the Cas9-expressing cells.
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. Lentiviral sgRNA Library Transduction (Day 5-8)
Thaw and culture the Cas9-expressing cells.
On the day of transduction, plate the cells.

Transduce the cells with the pooled lentiviral sSgRNA library at a low multiplicity of infection
(MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[10][11] This is a critical
step to ensure the integrity of the screen.

Maintain a representation of at least 500 cells per sgRNA in the library throughout the
experiment.

. Antibiotic Selection (Day 9-14)

After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to
eliminate non-transduced cells.

Culture the cells until the non-transduced control cells have all died.
. Revumenib Treatment (Day 15 onwards)
Harvest a portion of the cells as the initial time point (TO) reference sample.

Split the remaining cell population into two groups: a control group treated with vehicle (e.qg.,
DMSO) and a treatment group treated with Revumenib.

The concentration of Revumenib should be predetermined to cause significant but
incomplete cell killing (e.g., IC50-1C80) over the course of the screen.

Culture the cells for a sufficient duration to allow for the selection of resistant or sensitive
populations (typically 14-21 days), passaging as needed and maintaining library
representation.

. Sample Harvesting and Genomic DNA Extraction

Harvest cells from the control and Revumenib-treated populations at the end of the screen.
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« |solate high-quality genomic DNA from the TO, control, and treated cell pellets.

6. SgRNA Sequencing and Data Analysis

e Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.[12]
o Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.

» Analyze the sequencing data to determine the relative abundance of each sgRNA in each
sample.

» Use bioinformatics tools (e.g., MAGeCK) to identify SgRNASs that are significantly enriched
(potential resistance genes) or depleted (potential sensitizing genes) in the Revumenib-
treated population compared to the control population.[13]

Logical Relationship of Hit Identification

Caption: Logic for identifying resistance and sensitizing genes from a CRISPR screen.

Conclusion

The combination of Revumenib and CRISPR screening offers a powerful approach to deepen
our understanding of the molecular dependencies in KMT2A-rearranged and NPM1-mutant
acute leukemias. These methods can reveal novel mechanisms of drug resistance and identify
promising combination therapies, ultimately paving the way for more effective and durable
treatments for these aggressive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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